molecular formula C8H8AsNO2 B14731851 2-(4-arsorosophenyl)acetamide CAS No. 5425-07-0

2-(4-arsorosophenyl)acetamide

Cat. No.: B14731851
CAS No.: 5425-07-0
M. Wt: 225.08 g/mol
InChI Key: ZEEBKURONPKESJ-UHFFFAOYSA-N
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Description

2-(4-arsorosophenyl)acetamide is an organic compound that belongs to the class of amides It features an acetamide group attached to a phenyl ring substituted with an aryl arsenic group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-arsorosophenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 4-arsorosophenylamine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of green chemistry principles, such as electrosynthesis, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-arsorosophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding arsenic oxides.

    Reduction: Reduction reactions can convert the arsenic group to different oxidation states.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while substitution reactions can introduce halogenated phenyl derivatives .

Scientific Research Applications

2-(4-arsorosophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s arsenic group makes it a candidate for studying arsenic’s biological effects and potential therapeutic uses.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with cellular pathways.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-(4-arsorosophenyl)acetamide involves its interaction with cellular components. The arsenic group can bind to thiol groups in proteins, affecting their function. This interaction can disrupt cellular processes, leading to potential therapeutic effects. The compound may also influence signaling pathways, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-arsorosophenyl)acetamide is unique due to the presence of the arsenic group, which imparts distinct chemical and biological properties

Properties

CAS No.

5425-07-0

Molecular Formula

C8H8AsNO2

Molecular Weight

225.08 g/mol

IUPAC Name

2-(4-arsorosophenyl)acetamide

InChI

InChI=1S/C8H8AsNO2/c10-8(11)5-6-1-3-7(9-12)4-2-6/h1-4H,5H2,(H2,10,11)

InChI Key

ZEEBKURONPKESJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)[As]=O

Origin of Product

United States

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